molecular formula C9H9ClN2O B1384354 2-Methylquinazolin-4(3H)-one hydrochloride CAS No. 29378-39-0

2-Methylquinazolin-4(3H)-one hydrochloride

Cat. No. B1384354
CAS RN: 29378-39-0
M. Wt: 196.63 g/mol
InChI Key: LSSGDKONPZSFEQ-UHFFFAOYSA-N
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Description

2-Methylquinazolin-4(3H)-one is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . The heterocyclic nitrogen compounds, especially quinazolinone derivatives, play a vital role in many biological processes and as synthetic drugs .


Synthesis Analysis

The synthesis of 2-Methylquinazolin-4(3H)-one has been achieved through various methods. One approach involves the synthesis of new title compounds from benzoxazin-4-ones . Another method involves a copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .


Molecular Structure Analysis

Quinazoline, the parent compound of 2-Methylquinazolin-4(3H)-one, is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylquinazolin-4(3H)-one have been studied. For instance, an iodine promoted tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones was developed to yield imidazo[1,5-a]quinazolin-5(4H)-ones via dual C(sp3)–H amination under metal-free conditions in a greener way using molecular oxygen as a terminal oxidant .


Physical And Chemical Properties Analysis

Quinazoline, the parent compound of 2-Methylquinazolin-4(3H)-one, is a light yellow crystalline solid that is soluble in water . More specific physical and chemical properties of 2-Methylquinazolin-4(3H)-one are not mentioned in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

2-Methylquinazolin-4(3H)-one derivatives have been explored for their potential in corrosion inhibition. Studies have shown that these compounds, including 3-amino-2-methylquinazolin-4(3H)-one, demonstrate significant efficiency in inhibiting corrosion on mild steel in acidic environments (Kadhim et al., 2017). Further research using derivatives like 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one and others also indicates their effectiveness as corrosion inhibitors, with efficiency increasing with concentration (Errahmany et al., 2020).

Anti-inflammatory and Antimicrobial Activities

Novel 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for anti-inflammatory and antimicrobial activities. Some derivatives displayed promising inhibitory activities against TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions (Keche & Kamble, 2014). In another study, these derivatives demonstrated antimicrobial activity against selected pathogenic bacteria and fungi (Savaliya, 2022).

Anticancer Research

2-Methylquinazolin-4(3H)-one compounds have been identified as intermediates in the synthesis of drugs used in treating colon and rectal cancers (Zheng-you, 2010). Furthermore, novel derivatives have shown promising anticancer activities, such as inhibiting tumor growth and demonstrating high antiproliferative activity in various cancer cell lines (Cui et al., 2017).

Anti-tuberculosis Agents

Derivatives of 2-methylquinazolin-4(3H)-one have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Certain compounds displayed potent anti-tuberculosis activity, suggesting their potential as leads in developing new anti-tuberculosis drugs (Panneerselvam et al., 2016).

Antidiabetic Research

New 3-(2-substituted)-4-(oxothiazolidin-3-yl)-2-methylquinazolin-4(3H)-ones were synthesized and tested for antidiabetic activity. Some compounds demonstrated significant activity, suggesting potential applications in diabetes management (Jangam & Wankhede, 2019).

properties

IUPAC Name

2-methyl-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSGDKONPZSFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856762
Record name 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinazolin-4(3H)-one hydrochloride

CAS RN

29378-39-0
Record name 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GM Boopathi, TS Shanmugarajan - Research Journal of …, 2022 - indianjournals.com
Several novel quinazolinones were designed and synthesized from anthranilic acid by a multistep synthesis. Structures of synthesized compounds were well characterized using FT-IR, …
Number of citations: 5 www.indianjournals.com

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